molecular formula C9H11FN2O3 B13908383 4-Fluoro-2-tetrahydropyran-2-yl-pyrazole-3-carboxylic acid

4-Fluoro-2-tetrahydropyran-2-yl-pyrazole-3-carboxylic acid

Cat. No.: B13908383
M. Wt: 214.19 g/mol
InChI Key: YNNZLLXYUBEYBG-UHFFFAOYSA-N
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Description

4-Fluoro-2-tetrahydropyran-2-yl-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C10H11FN2O3. It is characterized by the presence of a fluorine atom, a tetrahydropyran ring, and a pyrazole ring, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 4-fluoro-2-tetrahydropyran-2-yl-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

4-Fluoro-2-tetrahydropyran-2-yl-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-Fluoro-2-tetrahydropyran-2-yl-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding, which may have therapeutic implications.

    Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific diseases or conditions.

    Industry: It is used in the development of new materials and chemical processes, including catalysis and polymerization.

Mechanism of Action

The mechanism of action of 4-fluoro-2-tetrahydropyran-2-yl-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-Fluoro-2-tetrahydropyran-2-yl-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    4-Fluoro-2-pyran-2-yl-pyrazole-3-carboxylic acid: Lacks the tetrahydropyran ring, which may affect its chemical properties and biological activities.

    2-Tetrahydropyran-2-yl-pyrazole-3-carboxylic acid: Lacks the fluorine atom, which may influence its reactivity and interactions with molecular targets.

    4-Fluoro-2-tetrahydropyran-2-yl-pyrazole:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C9H11FN2O3

Molecular Weight

214.19 g/mol

IUPAC Name

4-fluoro-2-(oxan-2-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C9H11FN2O3/c10-6-5-11-12(8(6)9(13)14)7-3-1-2-4-15-7/h5,7H,1-4H2,(H,13,14)

InChI Key

YNNZLLXYUBEYBG-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C(=C(C=N2)F)C(=O)O

Origin of Product

United States

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